molecular formula C13H9NO2 B1331887 furan-2-yl(1H-indol-3-yl)methanone CAS No. 169772-66-1

furan-2-yl(1H-indol-3-yl)methanone

Cat. No. B1331887
M. Wt: 211.22 g/mol
InChI Key: ZGNXEAXRPSISJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-yl(1H-indol-3-yl)methanone is a chemical compound with the molecular formula C13H9NO2 . It has a molecular weight of 211.22 g/mol . The compound is part of a class of organic compounds known as indoles, which are aromatic heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of furan-2-yl(1H-indol-3-yl)methanone consists of a furan ring attached to an indole ring via a methanone group . The InChI string for this compound is InChI=1S/C13H9NO2/c15-13(12-6-3-7-16-12)10-8-14-11-5-2-1-4-9(10)11/h1-8,14H .


Physical And Chemical Properties Analysis

Furan-2-yl(1H-indol-3-yl)methanone has a molecular weight of 211.22 g/mol and a molecular formula of C13H9NO2 . It has a computed XLogP3 value of 3.1, indicating its lipophilicity . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . The topological polar surface area is 46 Ų .

Scientific Research Applications

    Pharmaceutical Research

    • Indole derivatives, including “furan-2-yl(1H-indol-3-yl)methanone”, have been used in the treatment of various disorders in the human body . They have shown potential as biologically active compounds for the treatment of cancer cells and microbes .
    • The methods of application or experimental procedures involve the synthesis of these indole derivatives and their subsequent testing in biological systems .
    • The outcomes of these applications have shown that indole derivatives, both natural and synthetic, exhibit various biologically vital properties .

    Cancer Research

    • A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .
    • The methods of application involved the synthesis of these derivatives and their evaluation against three EGFR high-expressed cancer cell lines .
    • The outcomes of these applications are not specified in the source .

    Antiviral Research

    • Indole derivatives have shown antiviral activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • The methods of application involved the synthesis of these derivatives and their evaluation against various viruses .
    • The outcomes of these applications have shown that some of these derivatives have inhibitory activity against influenza A and Coxsackie B4 virus .

    Anti-inflammatory Research

    • Indole derivatives have shown anti-inflammatory activities .
    • The methods of application involved the synthesis of these derivatives and their evaluation in biological systems with inflammation .
    • The outcomes of these applications have shown that some of these derivatives have anti-inflammatory effects .

    Antioxidant Research

    • Indole derivatives have shown antioxidant activities .
    • The methods of application involved the synthesis of these derivatives and their evaluation in biological systems under oxidative stress .
    • The outcomes of these applications have shown that some of these derivatives have antioxidant effects .

    Antimicrobial Research

    • Indole derivatives have shown antimicrobial activities .
    • The methods of application involved the synthesis of these derivatives and their evaluation against various microbes .
    • The outcomes of these applications have shown that some of these derivatives have antimicrobial effects .

    Antidiabetic Research

    • Indole derivatives have shown antidiabetic activities .
    • The methods of application involved the synthesis of these derivatives and their evaluation in biological systems with diabetes .
    • The outcomes of these applications have shown that some of these derivatives have antidiabetic effects .

    Antimalarial Research

    • Indole derivatives have shown antimalarial activities .
    • The methods of application involved the synthesis of these derivatives and their evaluation against the malaria parasite .
    • The outcomes of these applications have shown that some of these derivatives have antimalarial effects .

    Anticholinesterase Research

    • Indole derivatives have shown anticholinesterase activities .
    • The methods of application involved the synthesis of these derivatives and their evaluation in biological systems with cholinesterase .
    • The outcomes of these applications have shown that some of these derivatives have anticholinesterase effects .

    Anti-HIV Research

    • Indole derivatives have shown anti-HIV activities .
    • The methods of application involved the synthesis of these derivatives and their evaluation against the HIV virus .
    • The outcomes of these applications have shown that some of these derivatives have anti-HIV effects .

    Antitubercular Research

    • Indole derivatives have shown antitubercular activities .
    • The methods of application involved the synthesis of these derivatives and their evaluation against the tuberculosis bacteria .
    • The outcomes of these applications have shown that some of these derivatives have antitubercular effects .

    Antifungal Research

    • The derivatives of 1, 3-diazole show different biological activities such as antifungal activities .
    • The methods of application involved the synthesis of these derivatives and their evaluation against various fungi .
    • The outcomes of these applications have shown that some of these derivatives have antifungal effects .

properties

IUPAC Name

furan-2-yl(1H-indol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-13(12-6-3-7-16-12)10-8-14-11-5-2-1-4-9(10)11/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNXEAXRPSISJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359318
Record name furan-2-yl(1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

furan-2-yl(1H-indol-3-yl)methanone

CAS RN

169772-66-1
Record name furan-2-yl(1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Dolciami, M Gargaro, B Cerra, G Scalisi… - …, 2018 - Wiley Online Library
Discovered as a modulator of the toxic response to environmental pollutants, aryl hydrocarbon receptor (AhR) has recently gained attention for its involvement in various physiological …

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